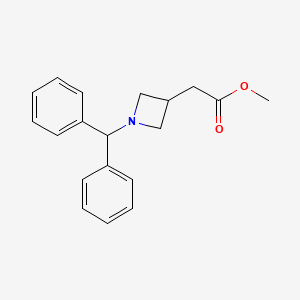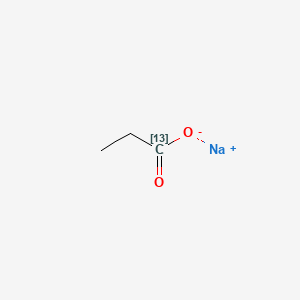
Sodium propionate-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium propanoate, also known as sodium propionate, is the sodium salt of propionic acid. It has the chemical formula Na(C₂H₅COO). This white crystalline solid is deliquescent in moist air and is commonly used as a food preservative due to its ability to inhibit mold growth .
Vorbereitungsmethoden
Sodium propanoate is typically produced by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction conditions involve mixing propionic acid with either sodium carbonate or sodium hydroxide in an aqueous solution, followed by crystallization to obtain the sodium propanoate . Industrial production methods are similar, often involving large-scale reactors and continuous processing to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium propanoate undergoes various chemical reactions, including:
Oxidation: Sodium propanoate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propanoate can participate in substitution reactions where the sodium ion is replaced by another cation. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Sodium propanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Sodium propanoate is used in cell culture media to study the effects of short-chain fatty acids on cellular processes.
Industry: Sodium propanoate is used as a preservative in food products, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of sodium propanoate involves its ability to inhibit the growth of mold and bacteria by disrupting their metabolic processes. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in inflammation and immune responses . Sodium propanoate also enhances the production of antioxidant enzymes such as manganese superoxide dismutase and heme oxygenase-1, contributing to its anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Sodium propanoate is similar to other short-chain fatty acid salts such as calcium propanoate and potassium propanoate. it is unique in its specific applications and effectiveness as a preservative. Other similar compounds include:
Calcium propanoate: Used as a food preservative, particularly in bakery products.
Potassium propanoate: Also used as a food preservative with similar properties to sodium propanoate.
Sodium propanoate stands out due to its high solubility in water and its effectiveness in inhibiting mold growth in various environments.
Eigenschaften
CAS-Nummer |
62601-06-3 |
|---|---|
Molekularformel |
C3H6NaO2+ |
Molekulargewicht |
98.06 g/mol |
IUPAC-Name |
sodium;(113C)propanoic acid |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/i3+1; |
InChI-Schlüssel |
JXKPEJDQGNYQSM-FJUFCODESA-N |
SMILES |
CCC(=O)[O-].[Na+] |
Isomerische SMILES |
CC[13C](=O)O.[Na+] |
Kanonische SMILES |
CCC(=O)O.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


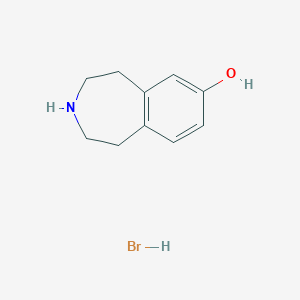
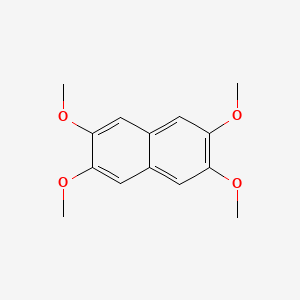
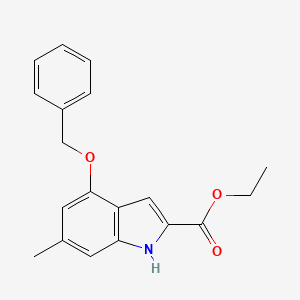
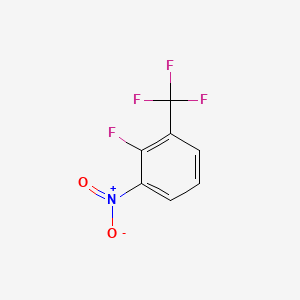
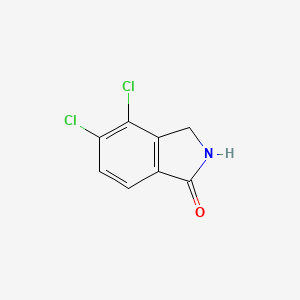
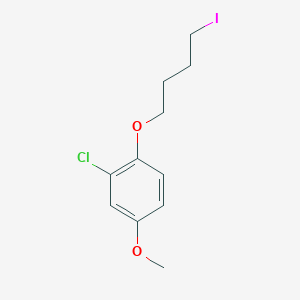
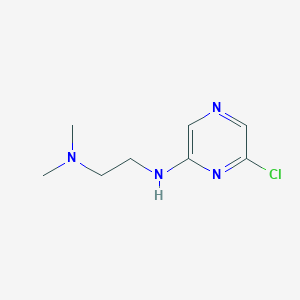
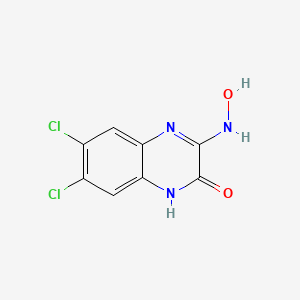
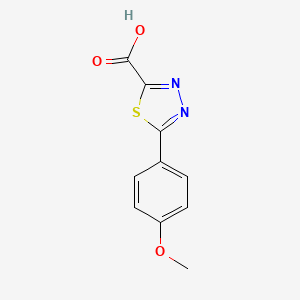
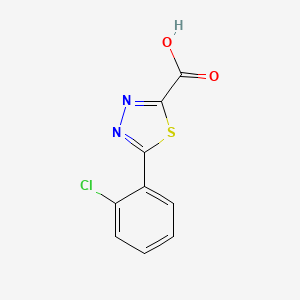
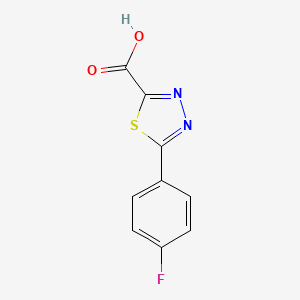
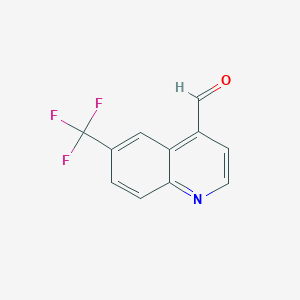
![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
